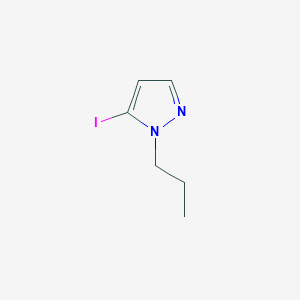

5-Iodo-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYCHXCRHMIOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Iodo 1 Propyl 1h Pyrazole Analogs

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

Pyrazoles are recognized as electron-rich five-membered heterocyclic systems with distinct reactive positions. researchgate.net The chemical properties of the pyrazole ring are dictated by the individual atoms within the heterocycle. pharmajournal.net The nitrogen atom at the N2 position possesses two electrons, making it nucleophilic and reactive towards electrophiles, while the N1-substituted nitrogen is comparatively unreactive. researchgate.netpharmajournal.net The presence of two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions, rendering them electrophilic and susceptible to nucleophilic attack. researchgate.netpharmajournal.net Conversely, the C4 position is electron-rich, making it the most nucleophilic carbon and the primary site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.netpharmajournal.netencyclopedia.pub

The reactivity of the pyrazole core can be modulated by its substituents. Electron-donating groups, such as alkyl groups, increase the nucleophilicity of the pyrazole ring and promote electrophilic substitution, particularly iodination at the C4 position. researchgate.net The C5 position is characterized by having the most acidic proton on the ring, which allows for deprotonation by a strong base, followed by reaction with an electrophile. encyclopedia.pub While the inherent π-excessive character of the pyrazole ring generally disfavors Nucleophilic Aromatic Substitution (NAS), such reactions can be achieved when strong electron-withdrawing groups are present on the ring. encyclopedia.pubmdpi.com

In the case of 5-Iodo-1-propyl-1H-pyrazole, the propyl group at N1 acts as a weak electron-donating group, while the iodine atom at C5 is electron-withdrawing via induction. The iodo-substituent is a key functional group, enabling a wide array of cross-coupling reactions where it serves as a leaving group. evitachem.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in iodo-pyrazoles serves as a highly effective handle for the construction of carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for creating complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It has been applied to halogenated aminopyrazoles to form C-C bonds with a range of aryl, heteroaryl, and styryl boronic acids or esters. acs.orgnih.gov However, studies comparing the reactivity of different halopyrazoles have shown that iodo-pyrazoles can be less ideal substrates than their bromo and chloro counterparts. acs.orgresearchgate.net This is attributed to a higher propensity for a competing dehalogenation (specifically, de-iodination) side reaction, which reduces the yield of the desired coupled product. acs.orgnih.govresearchgate.net For instance, the use of the PdCl₂(dppf) catalyst in one study resulted in the de-iodination of the pyrazole substrate. researchgate.net Despite this challenge, the reaction remains a viable, albeit sometimes problematic, method for the functionalization of iodo-pyrazoles. acs.org

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Halogenated aminopyrazoles (I, Br, Cl) | Aryl/heteroaryl/styryl boronic acids or esters | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | Bromo and chloro derivatives were superior to iodopyrazoles due to reduced dehalogenation. researchgate.net | acs.orgnih.govresearchgate.net |

| 4-Iodopyrazole (B32481) derivative | Pyridine boronic acids | PdCl₂(dppf) | - | - | De-iodination of the starting material was observed, preventing the formation of the desired biaryl product. researchgate.net | researchgate.net |

| Complex iodopyrazole intermediate | Phenylboronic acid | Pd catalyst | - | - | Successful coupling as part of a multi-step synthesis. mdpi.com | mdpi.com |

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for forming sp²-sp carbon-carbon bonds. researchgate.net Iodo-pyrazoles are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond. tandfonline.comresearchgate.net

Research has demonstrated successful Sonogashira couplings with iodo-pyrazoles substituted at various positions. Substituted 3-iodo-1H-pyrazole derivatives react efficiently with phenylacetylene (B144264) under standard conditions to afford the corresponding alkynyl pyrazoles in high yields. researchgate.netresearchgate.netresearchgate.net In a study involving 1,3-disubstituted-5-chloro-4-iodopyrazoles, coupling with phenylacetylene occurred selectively at the C4-iodo position. tandfonline.com This selectivity is governed by the superior reactivity of the C-I bond compared to the C-Cl bond, which overrides the general observation that the C5 position is more reactive than C4 in some cross-coupling reactions. tandfonline.com This highlights a crucial principle: the nature of the halogen (I > Br > Cl) is often the dominant factor in determining reaction selectivity. tandfonline.com

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DMF / Et₃N | 87–92% | tandfonline.com |

| N-protected 3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira Conditions | - | High yields | researchgate.netresearchgate.net |

| N-1-methyl-4-iodopyrazole | Substituted phenylacetylenes | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Diisopropylamine | 65–85% | clockss.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orguh.edu This reaction is particularly valuable for its ability to couple sp³, sp², and sp hybridized carbon atoms and for its tolerance of various functional groups, owing to the relatively low reactivity of organozinc reagents. wikipedia.orgnih.gov

Studies have shown that the Negishi coupling is a highly effective method for the functionalization of iodo-pyrazoles, particularly at the C4 position. beilstein-journals.orgbeilstein-journals.org In some cases, it has been identified as the method of choice over other coupling reactions due to better selectivity and reduced incidence of dehalogenation side reactions. beilstein-journals.org The choice of catalyst can be critical; for instance, Pd(dppf)Cl₂ was found to provide better selectivity and conversion than Pd(PPh₃)₄ in the coupling of 4-iodopyrazoles with organozinc reagents. beilstein-journals.org

| Iodopyrazole Substrate | Organozinc Reagent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Tris(pyridin-2-yl)-4-iodopyrazole | (Pyridin-2-yl)zinc bromide | Pd(dppf)Cl₂ | THF | 45% | beilstein-journals.org |

| 1-Phenyl-3,5-bis(pyridin-2-yl)-4-iodopyrazole | (Pyridin-2-yl)zinc bromide | Pd(dppf)Cl₂ | THF | 87% | beilstein-journals.org |

| 1-Phenyl-3,5-bis(pyridin-2-yl)-4-iodopyrazole | (Phenylethynyl)zinc bromide | Pd(dppf)Cl₂ | THF | 19% | beilstein-journals.org |

| 1-Phenyl-3,5-bis(pyridin-2-yl)-4-iodopyrazole | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 75% | beilstein-journals.org |

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, the term "Ullmann-type" has been expanded to include a broader range of copper-catalyzed cross-coupling reactions, such as the formation of C-N, C-O, and C-S bonds via nucleophilic aromatic substitution. organic-chemistry.orgnih.gov These reactions represent one of the most effective methods for the N-arylation of pyrazoles. researchgate.netindexcopernicus.com

While traditional Ullmann conditions often require harsh conditions like high temperatures and stoichiometric amounts of copper, modern methods have been developed that proceed under much milder conditions, often employing ligands to enhance the efficiency of the copper catalyst. nih.govresearchgate.net A notable development is a ligand- and base-free Ullmann-type N-arylation of 4-iodo-1H-pyrazoles with phenylboronic acid. researchgate.net This reaction proceeds at room temperature in methanol (B129727) using copper(I) oxide (Cu₂O) as the catalyst, representing a greener and more efficient synthetic route. researchgate.net Other copper-catalyzed reactions of iodo-pyrazoles have been developed for the synthesis of complex heterocyclic systems, such as the cascade reaction of 4-iodopyrazole derivatives with amidines to form pyrazolo[4,3-d]pyrimidines. researchgate.net

| Iodopyrazole Substrate | Coupling Partner | Catalyst | Base/Ligand | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Phenylboronic acid | Cu₂O | None | Methanol, Room Temp. | 4-Iodo-1-phenyl-1H-pyrazole | researchgate.net |

| 4-Iodo-3,5-dimethyl-1H-pyrazole | Phenylboronic acid | Cu₂O | None | Methanol, Room Temp. | 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole | researchgate.net |

This class of reaction represents a powerful method for the synthesis of N-arylpyrazoles, which are important structural motifs. acs.orgnih.gov In this C-N coupling, the pyrazole derivative acts as the nucleophile, and the aryl triflate serves as the electrophile. acs.orgorganic-chemistry.org Aryl triflates are advantageous substrates as they can be readily prepared from widely available phenolic compounds. acs.org

An efficient protocol has been developed using a palladium catalyst with tBuBrettPhos as the ligand, which facilitates the coupling of a wide variety of aryl triflates, including sterically hindered ones, with pyrazole derivatives. acs.orgnih.gov The use of 3-trimethylsilylpyrazole as the pyrazole substrate was found to be particularly effective, yielding the N-aryl-3-trimethylsilylpyrazole products in high yields. acs.orgresearchgate.net These products serve as versatile synthetic templates, as the trimethylsilyl (B98337) group enables subsequent regioselective halogenation at the C3, C4, and C5 positions of the pyrazole ring, providing access to a diverse range of functionalized N-arylpyrazoles. acs.orgresearchgate.net

| Aryl Triflates | Pyrazole Derivative | Catalyst System | Base | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Various aryl triflates (including ortho-substituted) | Pyrazole, 3-Trimethylsilylpyrazole | Pd(dba)₂ / tBuBrettPhos | K₃PO₄ | 1,4-Dioxane, 70 °C | Efficient synthesis of N-arylpyrazoles; products can be further functionalized. acs.org | acs.orgnih.govorganic-chemistry.orgresearchgate.net |

Functional Group Transformations and Derivatizations

The functionalization of the pyrazole core, particularly in iodo-substituted analogs, is a cornerstone of their synthetic utility. These transformations allow for the introduction of various molecular complexities, enabling the construction of targeted molecules. Key derivatizations include cross-coupling reactions to form new carbon-carbon bonds and modifications of side-chains attached to the heterocyclic ring.

Arylation and Benzylation Reactions

The iodo-group at the C4 or C5 position of the pyrazole ring serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for the arylation and benzylation of iodo-pyrazoles.

Research has demonstrated the successful direct arylation of 4-iodo-1-benzylpyrazole at the C5 position. rsc.org These reactions are highly chemoselective, with the carbon-iodine bond remaining intact, which allows for subsequent functionalization. rsc.org For instance, the coupling of 1-benzyl-4-iodopyrazole with electron-deficient bromoarenes using a palladium catalyst affords C5-arylated pyrazole derivatives in good yields. rsc.org The reactivity can be influenced by steric hindrance; for example, coupling with 2-bromobenzonitrile (B47965) results in a slightly lower yield compared to para-substituted bromoarenes. rsc.org

Benzylation of pyrazoles can also be achieved using palladium catalysis, with benzyl (B1604629) acetates serving as effective electrophiles. nih.gov These reactions are compatible with a variety of substituted benzyl acetates, including those with both electron-donating and electron-withdrawing groups. nih.gov The choice of ligand, such as X-Phos, is often crucial for achieving high yields. nih.gov N-substitution reactions on the pyrazole ring itself, including arylations and alkylations, can be achieved with high regioselectivity under basic conditions, a process influenced by the steric and electronic properties of the electrophile. sci-hub.st

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4-iodopyrazole | 4-Bromobenzonitrile | Pd(OAc)₂, P(o-tolyl)₃, CsOAc, DMA, 130 °C | 1-Benzyl-5-(4-cyanophenyl)-4-iodopyrazole | 75% | rsc.org |

| 1-Benzyl-4-iodopyrazole | Ethyl 4-bromobenzoate | Pd(OAc)₂, P(o-tolyl)₃, CsOAc, DMA, 130 °C | Ethyl 4-(1-benzyl-4-iodo-1H-pyrazol-5-yl)benzoate | 71% | rsc.org |

| 1-Benzyl-4-iodopyrazole | 3-Bromoquinoline | Pd(OAc)₂, P(o-tolyl)₃, CsOAc, DMA, 130 °C | 1-Benzyl-4-iodo-5-(quinolin-3-yl)-1H-pyrazole | 47% | rsc.org |

| 4-Nitropyrazole | Benzyl acetate | Pd₂(dba)₃, X-Phos, Cs₂CO₃, Dioxane, 80 °C | 1-Benzyl-4-nitropyrazole | 80% | nih.gov |

Reactions Involving Side-Chain Functionalization (e.g., Hydroxymethylation)

Beyond functionalizing the pyrazole ring itself, the modification of side-chains offers another avenue for structural diversification. Syntheses have been developed to create pyrazoles with functionalized side chains at the C3 and C5 positions. nih.gov A common strategy involves constructing the pyrazole ring from precursors already containing a protected functional group, such as a protected alkynol. After pyrazole formation, the protecting group can be removed, and the resulting alcohol can be converted into other functional groups, like chlorides, which are versatile precursors for nucleophilic substitution. nih.gov

Hydroxymethylation, the introduction of a -CH₂OH group, is a key side-chain functionalization. While direct hydroxymethylation of the pyrazole ring can be challenging, alternative C-H functionalization strategies on related heterocycles provide insight. For example, Ru(II)-catalyzed regioselective hydroxymethylation has been developed for isoquinolines and β-carbolines. researchgate.net These methods often proceed via C-H activation directed by a coordinating group on the substrate. researchgate.net Tandem reactions involving chemoselective hydroxymethylation followed by cyclization have also been reported for other heterocyclic systems, highlighting advanced strategies for incorporating this functional group. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms behind the functionalization of pyrazoles is crucial for optimizing reaction conditions and predicting outcomes. The reactivity is governed by the electronic distribution within the pyrazole ring, which can be influenced by substituents. Generally, the C4 position is electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient. mdpi.comencyclopedia.pub

Electrophilic Substitution Mechanisms

Electrophilic substitution is a fundamental reaction for pyrazoles, preferentially occurring at the C4 position. mdpi.compharmaguideline.com This regioselectivity is due to the electronic nature of the ring, where the combined electron-donating effect of the two nitrogen atoms increases the electron density at C4. pharmaguideline.com Attack at the C3 or C5 positions would lead to a highly unstable, positively charged azomethine intermediate. rrbdavc.org

Halogenation, such as iodination, is a classic example of electrophilic substitution. The mechanism for the iodination of pyrazoles can proceed through the formation of a σ-complex (also known as an arenium ion) at the C4 position, followed by deprotonation to restore aromaticity. mdpi.com For highly basic N-unsubstituted pyrazoles, the reaction with hypoiodous acid (HOI) may proceed via an initial attack of HOI on the C4 position of a protonated pyrazole species. mdpi.com The choice of iodinating agent and reaction conditions can be critical. Systems such as I₂/CAN (ceric ammonium (B1175870) nitrate) or KI/KIO₃ in acidic medium are effective for the regioselective iodination of pyrazoles at the C4 position. researchgate.net

| Reaction Type | Position of Attack | Key Intermediate | Driving Force | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Halogenation) | C4 | σ-complex (Arenium ion) | Higher electron density at C4; stability of intermediate | rrbdavc.orgmdpi.com |

| Nucleophilic Attack | C3, C5 | Meisenheimer-like complex | Reduced electron density at C3/C5 due to adjacent nitrogens | mdpi.comencyclopedia.pub |

Radical Mechanisms in Pyrazole Functionalization

In addition to ionic pathways, radical mechanisms play a significant role in the functionalization of pyrazoles. These reactions often provide alternative routes to derivatives that are difficult to access through traditional electrophilic or nucleophilic substitution. For example, a transition-metal-free protocol for C-C cross-coupling has been developed where a pyrazole molecule promotes a single electron transfer (SET) to an aryldiazonium salt, generating an aryl radical that then couples with various arenes and heteroarenes. acs.org

The thiocyanation of pyrazoles can also proceed through a radical pathway. Oxidants like K₂S₂O₈ can be used to generate the thiocyanate (B1210189) radical (SCN•) from a source like NH₄SCN, which then attacks the electron-rich C4 position of the pyrazole ring. beilstein-journals.org Similarly, the synthesis of 3-trifluoromethylpyrazoles has been reported to involve a trifluoromethyl radical species. nih.gov These radical processes expand the toolkit for pyrazole modification, often occurring under mild conditions. nih.gov

Cyclization Strategies in Pyrazole Derivative Formation

The formation of the pyrazole ring itself is most commonly achieved through cyclization reactions. The classical approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. mdpi.commdpi.com The regioselectivity of this reaction is a key consideration, as unsymmetrical precursors can lead to isomeric products.

More advanced strategies include electrophilic and pericyclic cyclizations. The electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes, provides a direct route to 4-iodopyrazoles when treated with molecular iodine. acs.org Another powerful method is the [3+2] dipolar cycloaddition between a 1,3-dipole (like a nitrile imine or a diazo compound) and a dipolarophile (such as an alkyne). nih.gov A less common but elegant strategy is the electrocyclic ring closure of a substituted vinyl diazomethane (B1218177) to form the pyrazole ring. nih.gov These diverse cyclization methods allow for the synthesis of a wide array of substituted pyrazole cores, which can then undergo further functionalization. thieme-connect.comresearchgate.net

Influence of Substituents and Isomerism on Reactivity

Electronic Effects of Substituents

The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modulate the electron density of the pyrazole ring, affecting its acidic and basic properties as well as its susceptibility to electrophilic or nucleophilic attack. numberanalytics.com The pyrazole ring itself possesses both a basic pyridine-like nitrogen atom (N2) and an acidic pyrrole-like nitrogen atom (N1, if unsubstituted). mdpi.comencyclopedia.pub

Research indicates that electron-donating groups, such as alkyl groups, generally increase the basicity of the pyrazole ring. mdpi.com For instance, theoretical calculations for 3(5)-methylpyrazole have shown that EDGs at the C3 position enhance the ring's basicity. mdpi.com In synthetic reactions, starting materials with electron-donating substituents often lead to higher yields. For example, in the Rh-catalyzed cascade addition-cyclization to form pyrazoles, hydrazines with various electron-donating substituents are well-tolerated and result in excellent yields. nih.gov Similarly, in the synthesis of difluoromethyl pyrazoles, reactants with electron-donating groups produced the desired products in good yields. nih.gov

Conversely, electron-withdrawing groups decrease the ring's basicity and can increase the acidity of the N-H proton in N-unsubstituted pyrazoles. mdpi.comencyclopedia.pub These groups reduce the electron density of the ring, which can affect reaction progress. For example, in several pyrazole syntheses, substrates bearing electron-withdrawing groups resulted in lower yields. nih.govorgsyn.org In a three-component reaction for pyrazole synthesis, the use of an electron-demanding aldehyde like 4-nitrobenzaldehyde (B150856) did not lead to the desired pyrazole product but instead yielded a Michael addition product that failed to cyclize. orgsyn.org However, EWGs can also activate the ring for certain reactions; for example, the chloro atom in 5-chloropyrazole-4-aldehydes is sufficiently activated by the aldehyde group to act as a leaving group in Sonogashira cross-coupling reactions. researchgate.net

The table below summarizes the observed influence of electronic effects on the yield of various pyrazole synthesis reactions.

| Reactant Type | Substituent Type | Observed Effect on Yield | Reaction Type | Citation |

|---|---|---|---|---|

| Hydrazines | Electron-Donating | Excellent Yields | Rh-catalyzed cascade addition-cyclization | nih.gov |

| Hydrazines | Electron-Withdrawing | Lower Yields | Rh-catalyzed cascade addition-cyclization | nih.gov |

| Difluoroacetohydrazonoyl bromides | Electron-Donating | Good Yields | [3+2] Cycloaddition | nih.gov |

| Difluoroacetohydrazonoyl bromides | Electron-Withdrawing | Lower Yields | [3+2] Cycloaddition | nih.gov |

| Aldehydes | Electron-Donating (e.g., Propionaldehyde) | Good Yield (76%) | Three-component pyrazole synthesis | orgsyn.org |

| Aldehydes | Electron-Withdrawing (e.g., 4-Nitrobenzaldehyde) | Reaction fails to cyclize | Three-component pyrazole synthesis | orgsyn.org |

Steric Effects of Substituents

Steric hindrance, originating from the size and spatial arrangement of substituents, plays a crucial role in the reactivity of pyrazole analogs. mdpi.com Bulky groups can impede the approach of reagents, slowing down reaction rates or preventing reactions altogether. orgsyn.orgsci-hub.st Furthermore, steric effects are a major determinant of regioselectivity, often directing reactions to the less hindered position of the pyrazole ring. sci-hub.stvulcanchem.com

In N-substitution reactions of unsymmetrical pyrazoles, such as 3-methylpyrazole, the reaction with electrophiles like iodobenzene (B50100) typically yields the N1-substituted isomer as the major product, where substitution occurs on the less sterically hindered nitrogen atom. sci-hub.st Systematic studies on N-alkylation have shown that less sterically hindered electrophiles provide higher yields and greater regioselectivity. sci-hub.st For example, the reaction rate decreases with secondary alkyl halides compared to primary ones, indicating an SN2 character where steric bulk is a key factor. sci-hub.st

The influence of steric bulk is also evident in pyrazole synthesis. While minor steric effects at some positions can be tolerated, increasing the bulk of substituents on the starting materials can significantly slow down the reaction or require more drastic conditions. orgsyn.org For instance, when using isopropylhydrazine in a three-component synthesis, the reaction was incomplete after seven days at room temperature, yielding only 26% of the product. orgsyn.org With the even bulkier tert-butylhydrazine, the reaction required refluxing for four days and produced a different isomer in a low yield. orgsyn.org In some cases, steric effects can even override electronic effects to determine the reaction's regioselectivity. beilstein-journals.org

The following table details research findings on how steric hindrance affects pyrazole reactions.

| Reactant/Substituent | Observation | Reaction Type | Citation |

|---|---|---|---|

| Isopropylhydrazine (bulky R¹ group) | Reaction incomplete after 7 days at room temp (26% yield) | Three-component pyrazole synthesis | orgsyn.org |

| tert-Butylhydrazine (bulkier R¹ group) | Required 4 days of reflux, yielded a different isomer (15% yield) | Three-component pyrazole synthesis | orgsyn.org |

| Secondary Alkyl Halides (vs. Primary) | Decreased reaction rates and lower yields | N-alkylation of 3-substituted pyrazoles | sci-hub.st |

| C₂F₅CHN₂ (bulkier than CF₃CHN₂) | Less reactive than CF₃CHN₂ under identical conditions | [3+2] Cycloaddition with alkynes | beilstein-journals.org |

| Bulky Substituents (general) | Favor the formation of dimeric crystals over tetrameric ones | Crystal aggregation patterns | mdpi.com |

Influence of Isomerism

Isomerism is a fundamental aspect controlling the reactivity of pyrazole derivatives. In N-unsubstituted pyrazoles, tautomerism between, for example, 3-substituted and 5-substituted forms can influence which nitrogen atom acts as the nucleophile in substitution reactions. mdpi.comencyclopedia.pub The equilibrium between tautomers means that a mixture of products can be formed, and the reaction pathway can be modulated by factors like solvent and the properties of the substituents themselves. mdpi.com

For N-substituted pyrazoles, the positional isomerism of substituents on the carbon atoms of the ring dictates the molecule's reactivity. The position of an iodo-substituent, for example, is critical for its utility in cross-coupling reactions. 4-Iodopyrazoles are valuable synthetic intermediates because the iodine at the C4 position can be readily functionalized. beilstein-journals.orgmetu.edu.trmetu.edu.tr The iodination of pyrazoles often occurs regioselectively at the C4 position. researchgate.net

The relative positions of different substituents can lead to unique reactivity. In the carboxylation of 4-iodopyrazoles, the reaction of 3,5-di(pyridin-2-yl)-substituted derivatives proceeded quickly and quantitatively, whereas the reaction was slower and less complete for the 3,5-di(pyridin-3-yl)-substituted isomers, highlighting a distinct influence of isomerism on reactivity. beilstein-journals.org In [3+2] cycloaddition reactions to form pyrazoles, the interplay between electronic and steric effects of substituents on the alkyne starting material can lead to the formation of different regioisomers. For instance, the reaction of an alkyne with both an electron-withdrawing and an electron-donating group can lead to a reversal of the expected regioselectivity due to steric repulsion, violating orbital symmetry rules. beilstein-journals.org

This complex interplay demonstrates that a comprehensive understanding of both the electronic and steric profiles of all substituents, as well as their specific arrangement on the pyrazole core, is essential for predicting the reactivity of analogs like this compound.

Theoretical and Computational Investigations of 5 Iodo 1 Propyl 1h Pyrazole Systems

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, physical properties, and interactions. For 5-Iodo-1-propyl-1H-pyrazole, computational methods provide significant insights into the arrangement and energy of its electrons.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of delocalized orbitals that extend over the entire molecule. scribd.comunizin.org These molecular orbitals are formed from the combination of atomic orbitals. scribd.com The application of MO theory to pyrazole (B372694) systems helps in understanding their electronic transitions, aromaticity, and reactivity.

In pyrazoles, the combination of atomic orbitals results in bonding, antibonding, and sometimes non-bonding molecular orbitals. scribd.comscribd.com The electrons fill these orbitals according to their energy levels, influencing the molecule's stability. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key in predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and stability. A smaller gap suggests that the molecule can be more easily excited.

Electrostatic Potential and Sigma-Hole Characteristics of the Iodine Atom

The concept of a "σ-hole" is a region of positive electrostatic potential found on the extension of a covalent bond to a halogen atom. nih.gov This positive region arises from a depletion of electron density along the bond axis. nih.gov In the case of this compound, the iodine atom attached to the pyrazole ring exhibits a prominent σ-hole.

This positive electrostatic potential on the iodine atom allows it to act as a Lewis acid, engaging in non-covalent interactions known as halogen bonds. researchgate.net These interactions are directional and play a crucial role in the supramolecular chemistry and crystal engineering of halogenated compounds. researchgate.netmdpi.com The strength and directionality of the halogen bond are influenced by the nature of the atom to which the halogen is attached and the substituents on the surrounding molecular framework.

Computational studies on 5-iodo-1-arylpyrazoles have shown that the iodine atom can participate in various types of halogen bonds, including C–I⋯N, C–I⋯O, and C–I⋯π interactions. mdpi.com The electrostatic potential surface of the molecule can be calculated to visualize the σ-hole and predict the sites of these interactions. For this compound, the propyl group and the electronic nature of the pyrazole ring will modulate the size and intensity of the σ-hole on the iodine atom. The presence of the electron-rich pyrazole ring can influence the polarization of the C-I bond, thereby affecting the characteristics of the σ-hole. Modeling the electrostatic potential is a key tool in understanding how these molecules will interact with other molecules in various environments. researchgate.net

Tautomerism and Isomerism Studies

Pyrazoles are known for their ability to exist in different tautomeric forms, which can influence their chemical reactivity and biological activity. encyclopedia.pubmdpi.com

Annular Prototropic Tautomerism in Pyrazoles

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. encyclopedia.pubnih.gov This results in two distinct tautomeric forms. For a generic 3(5)-substituted pyrazole, this equilibrium means the substituent can be at either the 3- or 5-position relative to the NH proton. nih.gov This dynamic process is a fundamental characteristic of N-unsubstituted pyrazoles. beilstein-journals.org

Relative Stability of Tautomers (N1-H vs. N2-H)

In substituted pyrazoles, the relative stability of the N1-H and N2-H tautomers is heavily influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups and electron-withdrawing groups at different positions on the pyrazole ring can stabilize or destabilize one tautomer over the other.

Theoretical studies have shown that for pyrazoles with a substituent at the C5 position, electron-donating groups such as -OH and -NH2 tend to stabilize the N2-H tautomer. researchgate.net Conversely, strong electron-withdrawing groups like -COOH and -CHO favor the N1-H tautomer. researchgate.net These preferences can be rationalized by considering the electronic interactions between the substituent and the pyrazole ring in each tautomeric form. For this compound, the situation is different as the N1 position is substituted with a propyl group, which "fixes" the tautomeric form and prevents annular prototropic tautomerism. However, understanding the principles governing tautomeric stability in related N-unsubstituted iodopyrazoles provides context for its electronic properties.

The following table summarizes the general influence of substituent electronic effects on the stability of pyrazole tautomers based on computational studies of C5-substituted pyrazoles.

| Substituent Type at C5 | Favored Tautomer |

| Strong Electron-Donating (e.g., -OH, -NH2) | N2-H researchgate.net |

| Strong Electron-Withdrawing (e.g., -COOH, -CHO) | N1-H researchgate.net |

Computational Approaches to Tautomeric Equilibria

Computational chemistry offers powerful tools to investigate tautomeric equilibria in pyrazole systems. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to determine the relative energies and stabilities of different tautomers. nih.govbeilstein-journals.org These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately model experimental conditions. nih.govmdpi.com

By calculating the total electronic energies, often corrected with zero-point vibrational energies (ZPE), the energy difference (ΔE) and Gibbs free energy difference (ΔG) between tautomers can be determined. researchgate.netmdpi.com These values allow for the prediction of the equilibrium constant and the population of each tautomer at a given temperature. beilstein-journals.org

Computational methods can also be used to simulate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to identify the predominant tautomer in solution. nih.govbeilstein-journals.org Furthermore, computational analysis can elucidate the transition states and energy barriers for the proton transfer reactions, providing insights into the kinetics of the tautomeric interconversion. nih.gov Studies have indicated that for pyrazoles, the proton exchange is typically an intermolecular process, often facilitated by solvent molecules like water, which can lower the energy barrier for the transfer. nih.gov

The choice of computational method and basis set is crucial for obtaining accurate results. For instance, methods like B3LYP and MP2 with extended basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions for pyrazole tautomerism. nih.govbeilstein-journals.org

| Computational Method | Application in Tautomerism Studies |

| Density Functional Theory (DFT) (e.g., B3LYP) | Calculating relative energies, geometries, and spectroscopic properties of tautomers. nih.govbeilstein-journals.org |

| Møller–Plesset perturbation theory (e.g., MP2) | High-accuracy energy calculations for tautomer stability. researchgate.net |

| Solvation Models (e.g., PCM, IEFPCM) | Simulating the effect of different solvents on tautomeric equilibria. beilstein-journals.orgnih.gov |

| GIAO (Gauge-Including Atomic Orbital) | Predicting NMR chemical shifts to compare with experimental data. nih.gov |

Intermolecular Interactions and Solid-State Phenomena

The iodine atom at the C5 position of the pyrazole ring in 5-iodo-1-arylpyrazoles is a potent halogen bond donor, capable of forming various types of interactions. mdpi.comrsc.org Studies on related 5-iodopyrazole structures have identified a range of halogen bonds, including C–I⋯N, C–I⋯O, C–I⋯π, and C–I⋯Br interactions. mdpi.com

The nature and strength of these interactions are influenced by the substituents on the pyrazole and any adjacent aryl rings. For instance, in a series of 5-iodo-1-arylpyrazoles, different halogen bonding motifs were observed depending on the substitution pattern. rsc.org X-ray crystallography has been instrumental in characterizing these interactions. For example, in one study, the C–I⋯N interaction was observed with a N⋯I distance of 2.909(4) Å. nih.gov In another case, a C–I⋯O interaction was identified with an I⋯O distance of 2.951 Å and a C-I⋯O angle of 175.9°. mdpi.com A bifurcated halogen bond involving both oxygen and nitrogen (I⋯O and I⋯N) has also been reported, with distances of 3.230 Å and 3.280 Å, respectively. mdpi.com

Furthermore, C–I⋯Br halogen-halogen interactions have been characterized, with an observed I⋯Br distance of 3.647 Å, which is shorter than the sum of their van der Waals radii (3.83 Å). mdpi.com The presence of a π-system can also lead to C–I⋯π interactions. rsc.org The strength of these halogen bonds can be evaluated using theoretical methods like DFT, which calculate the σ-hole on the iodine atom, highlighting its propensity to act as a Lewis acid. rsc.orgresearchgate.net

The following table summarizes key geometric parameters for different types of halogen bonds observed in related 5-iodopyrazole systems.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

| C–I⋯N | C-I | N | 2.909(4) | - | nih.gov |

| C–I⋯O | C-I | O | 2.951 | 175.9 | mdpi.com |

| C–I⋯Br | C-I | Br | 3.647 | 159.8 | mdpi.com |

| Bifurcated I⋯O/I⋯N | C-I | O/N | 3.230 (I⋯O), 3.280 (I⋯N) | 146.1 (C-I⋯O), 162.2 (C-I⋯N) | mdpi.com |

This table is based on data from studies on various 5-iodopyrazole derivatives, not specifically this compound, but provides representative values for these types of interactions.

The principles of crystal engineering leverage non-covalent interactions like halogen and hydrogen bonds to design and construct crystalline materials with desired properties. researchgate.netresearchgate.net In the context of 5-iodopyrazoles, halogen bonding is a significant tool for directing the supramolecular assembly. mdpi.comresearchgate.net The directionality and strength of C–I⋯X bonds allow for the predictable formation of specific structural motifs.

Pyrazoles, in general, can form various hydrogen-bonded assemblies, such as dimers, trimers, tetramers, and catemers (chain-like structures), due to the presence of both hydrogen bond donor (N-H) and acceptor (=N-) sites in the parent ring. mdpi.commdpi.comnih.gov While the 1-propyl group in this compound precludes N-H hydrogen bonding from the pyrazole ring itself, other interactions, including C-H⋯X and the aforementioned halogen bonds, become dominant in guiding the crystal packing. researchgate.net

The interplay between different non-covalent forces, such as halogen bonds, hydrogen bonds (if other functional groups are present), and π-π stacking, dictates the final crystal structure. nih.gov For instance, in some 1-aryl-5-iodopyrazoles, halogen bonding has been shown to be a significant stabilizing force within the crystal lattice. rsc.org The substituent at the C4 position can also influence the tertiary structure of these compounds. nih.gov The self-assembly of these molecules can lead to complex supramolecular architectures, which are of interest in materials science. researchgate.netbeilstein-journals.org

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding and quantifying the intermolecular interactions in the solid state. researchgate.netresearchgate.net These calculations can predict the strength of halogen bonds by evaluating the electrostatic potential surface and identifying the σ-hole on the iodine atom. rsc.orgresearchgate.net

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. mdpi.comresearchgate.net This method allows for the deconvolution of the crystal structure into a set of contacts between different atomic pairs, highlighting the relative importance of interactions like halogen bonding and hydrogen bonding. mdpi.com For example, red spots on the Hirshfeld surface can indicate strong C–I⋯O or C–I⋯N contacts. mdpi.com

Theoretical calculations can also be used to determine the binding energies of different supramolecular assemblies, providing insight into their relative stabilities. researchgate.net For instance, calculations have shown that halogen bonds in some pyrazole systems can be quite strong, on the order of 25 kJ mol⁻¹. researchgate.net These computational models complement experimental data from X-ray diffraction, providing a deeper understanding of the forces governing the solid-state structure of this compound and related compounds. researchgate.netnih.gov

Structure-Reactivity Relationship Elucidation

The chemical reactivity of this compound is intrinsically linked to its molecular structure. The pyrazole ring itself is an electron-rich heterocyclic system. mdpi.com The positions on the ring exhibit different electronic characteristics: C3 and C5 are generally electrophilic, while C4 is nucleophilic. mdpi.com

The substituents at positions 1 and 5 significantly modulate this inherent reactivity.

Iodine at C5: The iodine atom is a key functional group. It activates the C5 position for various reactions. The C-I bond can be cleaved, allowing for substitution or cross-coupling reactions. For example, similar bromo-pyrazoles are known to undergo Suzuki-Miyaura coupling reactions. The iodine atom also imparts the ability to act as a halogen bond donor, as discussed previously, which can influence reaction pathways in the solid state or in solution. mdpi.comrsc.org

The relationship between the structure and biological activity (Structure-Activity Relationship, SAR) of pyrazole derivatives is a major area of research. While specific data for this compound is limited, the presence of the iodine and propyl groups is expected to influence its interactions with biological targets. The reactivity of the C-I bond, for instance, could be exploited in the design of covalent inhibitors. evitachem.com Theoretical studies on related pyrazoles have explored how different substituents affect properties like acidity and tautomeric equilibria, which in turn influence reactivity. mdpi.comcore.ac.ukresearchgate.net

Vibrational Spectroscopy Prediction and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. spectroscopyonline.com These experimental techniques, when combined with theoretical predictions from DFT calculations, offer a powerful method for structural characterization. researchgate.netresearchgate.net

For a molecule like this compound, the vibrational spectrum can be analyzed by considering the characteristic frequencies of its constituent parts: the pyrazole ring, the propyl group, and the C-I bond.

Expected Vibrational Modes:

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Propyl Group (CH₃, CH₂) | C-H Stretching (asymmetric & symmetric) | 2850 - 3000 | scialert.netscialert.net |

| CH₂/CH₃ Bending (scissoring, wagging, twisting, rocking) | 1180 - 1470 | scialert.netscialert.net | |

| Pyrazole Ring | C-H Stretching (aromatic) | 3000 - 3100 | derpharmachemica.com |

| C=C / C=N Stretching | 1430 - 1625 | scialert.net | |

| Ring Breathing/Deformation | 600 - 1000 | scialert.netderpharmachemica.com | |

| C-I Bond | C-I Stretching | ~500 - 600 | General spectroscopic data |

DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to compute the theoretical vibrational frequencies. researchgate.netderpharmachemica.com The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This combined approach allows for the confident assignment of observed spectral bands to specific molecular vibrations, confirming the structure of the synthesized compound. For instance, the C-H stretching vibrations of the propyl group are expected in the 2850-3000 cm⁻¹ region, while aromatic C-H stretching from the pyrazole ring would appear slightly higher, around 3000-3100 cm⁻¹. scialert.netderpharmachemica.com The various bending modes of the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹). scialert.netsapub.org The pyrazole ring itself has characteristic stretching and deformation modes. derpharmachemica.com The C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Applications of 5 Iodo 1 Propyl 1h Pyrazole As a Versatile Building Block in Chemical Synthesis

Construction of Complex Organic Architectures

The utility of 5-Iodo-1-propyl-1H-pyrazole as a foundational element for building intricate molecular frameworks lies primarily in its capacity to undergo palladium-catalyzed cross-coupling reactions. Halogenated pyrazoles, especially iodo-derivatives, are crucial for the synthesis of complex molecules through powerful C-C bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. metu.edu.tr These reactions allow for the direct attachment of diverse aryl, heteroaryl, or alkynyl moieties to the pyrazole (B372694) core, enabling the systematic construction of complex, three-dimensional structures from simple, readily available starting materials.

The iodine atom at the C5 position is particularly reactive, often achieved through the regioselective lithiation of the corresponding N-propylpyrazole followed by quenching with elemental iodine. nih.govrsc.org This C-I bond can then be readily converted into a C-C, C-N, or C-O bond, providing access to a vast chemical space. This strategic functionalization is a cornerstone of modern synthetic chemistry, allowing chemists to build up molecular complexity in a controlled and efficient manner, which is essential for the synthesis of natural products, pharmaceuticals, and agrochemicals. acs.org

Design and Synthesis of Novel Heterocyclic Systems

The pyrazole ring itself is a privileged scaffold, but it also serves as an excellent starting point for the synthesis of fused heterocyclic systems. mdpi.com These fused systems often exhibit unique chemical and biological properties not present in the individual rings. This compound is an ideal precursor for such syntheses due to the reactivity of the C5-iodo group, which facilitates annulation reactions where a new ring is built onto the pyrazole core.

The pyrazolo[4,3-d]pyrimidine scaffold is of immense pharmacological importance, forming the core of several marketed drugs, most notably sildenafil. nih.gov The synthesis of this fused ring system often begins with appropriately substituted pyrazoles. For instance, research has shown that pyrazolo[4,3-d]pyrimidines can be prepared in a one-step copper-mediated reaction from 4-iodopyrazole (B32481) derivatives. colab.ws

Furthermore, pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been synthesized via the I2-catalyzed oxidative coupling and cyclocondensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with acetophenones. mdpi.com This demonstrates that an N-alkyl pyrazole bearing functional groups at the C4 and C5 positions is a direct precursor to the target heterocycle. Consequently, this compound represents a key starting material. The iodo group can be converted into an amino or carboxamide group, or a neighboring group can be introduced that will react with the iodo-position to facilitate the necessary cyclization to form the desired pyrazolo[4,3-d]pyrimidin-7-one ring system.

The C5-iodo substituent is a versatile handle for chemical modification, enabling access to a wide variety of substituted pyrazole derivatives. nih.govrsc.org This functionalization is most powerfully demonstrated through palladium-catalyzed cross-coupling reactions. rsc.org Studies on analogous 5-iodo-1-arylpyrazoles have shown that they are excellent substrates for both Suzuki-Miyaura reactions (coupling with boronic acids) and Sonogashira reactions (coupling with terminal alkynes). nih.govrsc.orgrsc.org These reactions proceed with high efficiency, allowing for the introduction of phenyl and phenylethynyl groups, respectively, at the 5-position of the pyrazole ring. rsc.orgrsc.org The versatility of these methods provides a robust platform for creating extensive libraries of novel pyrazole compounds with diverse functionalities.

Table 1: Examples of Cross-Coupling Reactions on 5-Iodopyrazole Analogues This table presents data from model reactions on 1-aryl-3-CF3-5-iodopyrazole, which serves as an analogue to demonstrate the reactivity of the 5-iodopyrazole scaffold.

| Entry | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1-aryl-3-CF₃-1H-pyrazole | 62 | rsc.orgrsc.org |

| 2 | Phenylacetylene (B144264) | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 5-Phenylethynyl-1-aryl-3-CF₃-1H-pyrazole | >90 | rsc.orgrsc.org |

Development of Functional Materials

The application of this compound extends beyond traditional organic synthesis into the realm of materials science. The iodine atom is capable of participating in a specific and directional non-covalent interaction known as halogen bonding. mdpi.com This interaction, where the electropositive region (the σ-hole) on the outer surface of the iodine atom is attracted to a Lewis base, is a powerful tool in crystal engineering and the design of supramolecular assemblies. mdpi.com

Studies on 5-iodo-1-arylpyrazoles have revealed their capacity to form a variety of halogen bonds, including C–I⋯O, C–I⋯π, and C–I⋯N interactions, which dictate the packing of molecules in the solid state. mdpi.com By carefully choosing substituents, chemists can program molecules to self-assemble into desired architectures, such as tapes, sheets, or complex 3D networks. The specific combination of the halogen bond-donating iodine atom and the space-filling, lipophilic propyl group in this compound makes it an intriguing candidate for designing novel functional materials with tailored electronic or optical properties.

Role as a Key Intermediate in Medicinal Chemistry Research

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic activities. nih.govsemanticscholar.org this compound is a particularly valuable intermediate in drug discovery programs for several reasons. The pyrazole core provides a stable, aromatic platform for building drug candidates. The N-propyl group increases lipophilicity, which can enhance a molecule's ability to cross biological membranes. vulcanchem.com Most importantly, the iodine atom at the C5 position serves as a crucial handle for synthetic diversification, allowing medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies. vulcanchem.commetu.edu.tr

The true power of this compound in medicinal chemistry is its role as a precursor to complex scaffolds with known pharmacological relevance. nih.govsemanticscholar.org As discussed previously, it is a potential starting material for pyrazolo[4,3-d]pyrimidines, a class of compounds that includes potent enzyme inhibitors. nih.gov

The C-I bond is readily exploited in cross-coupling reactions to synthesize biaryl derivatives, which are common motifs in kinase inhibitors. vulcanchem.com By coupling this compound with various (hetero)arylboronic acids, a multitude of analogues can be prepared and screened for biological activity. This ability to easily and efficiently explore the chemical space around the pyrazole core makes this compound an indispensable tool for the discovery of new therapeutic agents. vulcanchem.comacs.org

Enabling Structural Diversity for Drug Discovery

In drug discovery, the ability to generate a wide variety of related structures—a concept known as structural diversity—is paramount for identifying new therapeutic agents. researchgate.net this compound is an exemplary building block for this purpose. The carbon-iodine bond at the 5-position of the pyrazole ring is a key reactive handle for introducing molecular complexity.

This iodo-group makes the compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions are fundamental in modern medicinal chemistry for their ability to form new carbon-carbon and carbon-heteroatom bonds reliably and with high selectivity. By replacing the iodine atom, chemists can attach a vast array of different chemical groups to the pyrazole core, systematically modifying the molecule's properties.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce new aryl or heteroaryl groups. nih.govresearchgate.net

Sonogashira Coupling: Reacting with terminal alkynes to add alkynyl fragments, which can serve as linchpins for further elaboration. nih.govresearchgate.netumich.edu

Heck Coupling: Forming new carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds to introduce various amine-containing substituents.

The 1-propyl group also plays a role by influencing the compound's solubility and spatial arrangement, which are critical factors for biological activity. The ability to easily generate libraries of novel compounds from a single, reliable precursor like this compound allows researchers to efficiently explore the structure-activity relationships needed to develop new drugs.

Table 1: Key Cross-Coupling Reactions for Structural Diversification

| Reaction Name | Reactant Partner | Bond Formed | Introduced Fragment |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | Carbon-Carbon (C-C) | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Carbon-Carbon (C-C) | Alkynyl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Carbon-Carbon (C-C) | Alkenyl |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Carbon-Nitrogen (C-N) | Amino group |

Applications in Agrochemical Research

The pyrazole scaffold is a well-established component in a variety of commercial agrochemicals, including herbicides, insecticides, and fungicides. globalresearchonline.netmetu.edu.tr The development of new and effective crop protection agents relies on the synthesis and screening of novel chemical structures.

This compound serves as a valuable precursor for the synthesis of new agrochemical candidates. The pyrazole core itself is known to be a key feature in many active pesticides. d-nb.infometu.edu.tr For instance, pyrazole-5-carboxamide derivatives have been a major focus of research due to their high bioactivity. d-nb.info

The synthetic utility of this compound in this field mirrors its application in drug discovery. The iodine atom can be substituted using cross-coupling reactions to attach different functional groups known to impart pesticidal properties. This allows for the creation of new molecules that can be tested for efficacy against various weeds, insect pests, and fungal diseases. google.com

Research has shown that pyrazole derivatives are effective against a range of agricultural challenges:

Herbicides: Certain pyrazole compounds are known to act as herbicides. metu.edu.tr

Insecticides: The pyrazole ring is a core structure in several commercial insecticides, such as tebufenpyrad, which demonstrates excellent activity. d-nb.info

Fungicides: Pyrazole derivatives have been developed as fungicides, with some designed to inhibit mitochondrial respiration in fungi. google.com

By using this compound as a starting material, researchers can efficiently synthesize a diverse portfolio of new pyrazole-based compounds for screening as potential herbicides, insecticides, and fungicides.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of substituted pyrazoles has a rich history, but the pursuit of more efficient, sustainable, and regioselective methods is a constant research endeavor. nih.govorganic-chemistry.org For 5-Iodo-1-propyl-1H-pyrazole, future synthetic explorations are likely to move beyond traditional condensation reactions of dicarbonyl compounds and propylhydrazine (B1293729) followed by iodination. evitachem.comresearchgate.net

Emerging strategies that could be adapted for its synthesis include:

Catalytic Cross-Coupling Reactions: The direct C-H iodination of a pre-formed 1-propyl-1H-pyrazole ring using advanced catalytic systems could offer a more direct route, minimizing the need for harsh reagents.

One-Pot, Multi-Component Reactions: Designing a one-pot procedure where a terminal alkyne, a propyl-hydrazine source, and an iodine source are combined could streamline the synthesis, improving atom economy and reducing purification steps. organic-chemistry.org Such procedures have been successful for other polysubstituted pyrazoles. nih.gov

Flow Chemistry: Industrial-scale production could be revolutionized by employing continuous flow reactors. This technology can enhance reaction efficiency, improve safety, and allow for precise control over reaction parameters, leading to higher yields and purity. vulcanchem.com

Novel Cycloaddition Strategies: The use of [3+2] cycloaddition reactions between diazo compounds and alkynes is a powerful tool for pyrazole (B372694) synthesis. nih.gov Future research could focus on developing a regioselective cycloaddition that directly installs the propyl and iodo groups in the desired positions.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages | Key Reagents/Catalysts |

| Traditional Synthesis | Stepwise approach: N-alkylation of pyrazole followed by electrophilic iodination. | Well-established methodology. | Propyl halide, N-Iodosuccinimide (NIS), Base. vulcanchem.com |

| Palladium-Catalyzed Coupling | Coupling of pyrazole derivatives with aryl triflates or other partners. organic-chemistry.org | High yields and functional group tolerance. | Palladium catalysts (e.g., Pd/C), Ligands (e.g., tBuBrettPhos). organic-chemistry.orgresearchgate.net |

| Iron-Catalyzed Synthesis | Reaction of diarylhydrazones with vicinal diols for regioselective synthesis. revistabionatura.org | Use of an inexpensive and less toxic metal catalyst. | Iron salts. revistabionatura.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often in solvent-free conditions. revistabionatura.org | Rapid reaction times, higher yields. | Microwave reactor. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use as a synthetic intermediate. The electronic interplay between the electron-donating propyl group and the electron-withdrawing, yet reactive, iodo substituent governs the molecule's reactivity. mdpi.com

Future mechanistic studies should focus on:

Kinetics and Intermediates: Detailed kinetic analysis of its reactions, particularly cross-coupling reactions like the Sonogashira or Suzuki-Miyaura couplings, can help elucidate the rate-determining steps and identify key reactive intermediates. vulcanchem.comresearchgate.netevitachem.com This knowledge is instrumental in optimizing catalyst systems, solvent choice, and temperature profiles for maximum yield and selectivity.

Halogen Bonding: The iodine atom at the C5 position can act as a halogen bond donor. Investigating the role of halogen bonding in directing the assembly of supramolecular structures or in transition states of reactions could reveal new aspects of its chemical behavior.

Expansion of Applications in Diverse Chemical Fields

The unique substitution pattern of this compound makes it a promising candidate for a variety of applications beyond its current role as a simple synthetic intermediate. Pyrazole derivatives are known to be pharmacologically important scaffolds. globalresearchonline.netnih.govresearchgate.net

Potential areas for application expansion include:

Medicinal Chemistry: The compound serves as an excellent scaffold for drug discovery. The iodo group is a versatile handle for introducing molecular complexity via cross-coupling reactions, enabling the synthesis of libraries of compounds for screening as potential kinase inhibitors, anti-inflammatory agents, or anticancer therapeutics. vulcanchem.comnih.gov Furthermore, the iodine atom could be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) for use in radiolabeling and molecular imaging applications. vulcanchem.com

Agrochemicals: The pyrazole core is present in numerous successful pesticides and herbicides. evitachem.comresearchgate.net this compound could serve as a precursor for new agrochemicals, where the lipophilic propyl group may enhance bioavailability and the iodo-substituent provides a site for further modification to tune biological activity.

Materials Science: Pyrazole derivatives have found use in the creation of dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). globalresearchonline.netresearchgate.net The heavy iodine atom in this compound could promote intersystem crossing, making its derivatives interesting candidates for phosphorescent materials or photosensitizers.

| Application Field | Rationale | Potential Research Direction |

| Medicinal Chemistry | Pyrazole is a known pharmacophore; iodine allows for facile modification. globalresearchonline.netvulcanchem.com | Synthesis of biaryl derivatives via Suzuki coupling for kinase inhibitor screening. vulcanchem.com |

| Agrochemicals | Lipophilicity from the propyl group can enhance uptake by pests/weeds. evitachem.com | Development of novel fungicides or herbicides by functionalizing the iodo-position. |

| Materials Science | Heavy atom effect of iodine can influence photophysical properties. | Synthesis of pyrazole-based complexes for use as phosphorescent emitters. |

| Molecular Imaging | Iodine can be substituted with radioisotopes. | Development of ¹²³I-labeled tracers for SPECT imaging. vulcanchem.com |

Synergistic Experimental and Theoretical Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. sobereva.com For this compound, a synergistic approach is essential for unlocking its full potential.

Future research should leverage this synergy to:

Predict Reactivity and Spectra: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, frontier molecular orbitals (FMOs), and global reactivity parameters. materialsciencejournal.org This theoretical data can guide experimental design by predicting the most likely sites for electrophilic or nucleophilic attack. Furthermore, theoretical calculations of NMR and IR spectra can aid in the structural confirmation of newly synthesized derivatives. mdpi.commaterialsciencejournal.org

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of reaction pathways, identify transition states, and provide insights into the roles of catalysts and solvents. acs.org This is particularly valuable for complex catalytic cycles where experimental detection of intermediates is challenging.

Design Novel Molecules: In silico screening and molecular docking studies can be used to design novel derivatives of this compound with enhanced affinity for specific biological targets, such as enzyme active sites. This allows for a more rational, targeted approach to drug design, saving significant time and resources compared to purely empirical screening. The combination of DFT calculations with experimental results has proven invaluable in understanding the structure-property relationships of other halogenated pyrazoles. mdpi.com

By pursuing these future research avenues, the scientific community can significantly advance the understanding and application of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.